molecular formula C9H17F3O3S B3056400 Octyl trifluoromethanesulfonate CAS No. 71091-89-9

Octyl trifluoromethanesulfonate

Cat. No. B3056400
CAS RN: 71091-89-9
M. Wt: 262.29 g/mol
InChI Key: APYUCYRDBYSFAB-UHFFFAOYSA-N
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Description

Octyl trifluoromethanesulfonate , also known as octyl triflate , is a chemical compound with the molecular formula C₉H₁₇F₃O₃S . It belongs to the class of triflate anion ionic liquids . These ionic liquids are of interest due to their hydrolytic stability and suitability as reaction media in various fields .


Synthesis Analysis

A solvent- and halogen-free synthesis of high-purity triflate ionic liquids involves direct alkylation of organic bases (such as amines, phosphines, or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate). Cheap and non-toxic dimethyl and diethyl carbonate serve as sources for the methyl and ethyl groups in this process. The resulting triflate ionic liquids exhibit desirable properties .


Molecular Structure Analysis

The molecular structure of this compound consists of an octyl group (C₈H₁₇) attached to a trifluoromethanesulfonate (CF₃SO₃) moiety. The triflate anion provides stability and reactivity in various applications .


Chemical Reactions Analysis

This compound participates in reactions such as Claisen rearrangement, fluorolactonization of unsaturated carboxylic acids, and polymerization of methyl methacrylate (MMA). Its utility in organic synthesis and polymer chemistry highlights its significance .


Physical And Chemical Properties Analysis

  • Viscosity : Varies based on the specific ionic liquid composition

Future Directions

Research on octyl trifluoromethanesulfonate continues to explore its applications in catalysis, organic synthesis, and materials science. Investigating novel derivatives and optimizing its properties may lead to further advancements .

properties

CAS RN

71091-89-9

Molecular Formula

C9H17F3O3S

Molecular Weight

262.29 g/mol

IUPAC Name

octyl trifluoromethanesulfonate

InChI

InChI=1S/C9H17F3O3S/c1-2-3-4-5-6-7-8-15-16(13,14)9(10,11)12/h2-8H2,1H3

InChI Key

APYUCYRDBYSFAB-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)C(F)(F)F

Canonical SMILES

CCCCCCCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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